7-Aminoindole-3-carboxaldehyde
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Overview
Description
7-Aminoindole-3-carboxaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoindole-3-carboxaldehyde typically involves the functionalization of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another approach is the N-alkylation or arylation of indole-3-carboxaldehyde, which can be achieved using copper-catalyzed reactions with various dihalides in basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of green chemistry principles, such as using water as a solvent and employing recyclable catalysts, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Aminoindole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The amino group at the 7-position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-carbinol derivatives.
Substitution: Various N-substituted indole derivatives.
Scientific Research Applications
7-Aminoindole-3-carboxaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Aminoindole-3-carboxaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Indole-3-carboxaldehyde: Shares the indole core structure but lacks the amino group at the 7-position.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Uniqueness: 7-Aminoindole-3-carboxaldehyde is unique due to the presence of both an amino group and an aldehyde group on the indole ring, which allows for diverse chemical modifications and potential biological activities .
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
7-amino-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-5,11H,10H2 |
InChI Key |
ULOYJZQZVURQEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC=C2C=O |
Origin of Product |
United States |
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